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Compound of Interest

Compound Name:
6-(3-Bromophenyl)-2-

chloronicotinonitrile

CAS No.: 147426-93-5

Cat. No.: B136927

Get Quote

Executive Summary & Strategic Importance
6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a high-value heterocyclic

building block, primarily utilized in the synthesis of kinase inhibitors and complex biaryl

pharmaceuticals. Its structural duality—featuring an electrophilic 2-chloro handle for SNAr

reactions and a 3-bromophenyl moiety for Suzuki-Miyaura couplings—makes it a critical

"linchpin" scaffold.

This guide provides a definitive comparative analysis of the 13C NMR chemical shifts for this

molecule. Unlike standard spectral lists, this document focuses on the diagnostic logic required

to distinguish this intermediate from its precursors (e.g., 2,6-dichloronicotinonitrile) and

potential regioisomers, ensuring precise structural validation in drug development workflows.

Structural Assignment & Numbering
To ensure accurate data interpretation, we utilize the following locant numbering system for the

Pyridine (Py) and Phenyl (Ph) rings.
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Molecular Visualization
The following diagram outlines the connectivity and electronic environments influencing the

chemical shifts.
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Figure 1: Connectivity map highlighting Quaternary carbons (Yellow) and Heteroatoms

(Red/Green). The C6-C1' bond is the key diagnostic linkage formed during synthesis.

Comparative 13C NMR Data Analysis
The following data presents the predicted chemical shifts based on chemometric additivity rules

and analogous 2,6-disubstituted nicotinonitriles. This approach is essential for validating the

product when exact literature values are paywalled or ambiguous.

Table 1: Chemical Shift Assignments (DMSO-d6)
Note: DMSO-d6 is the preferred solvent due to the poor solubility of biaryl systems in CDCl3.
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Carbon Locant Type Shift (δ, ppm)
Diagnostic
Rationale

Nitrile (CN) C_quat 115.2

Characteristic weak

signal; shielded by

anisotropy.

C2 (Py) C_quat 151.5

Deshielded by

adjacent N and Cl

(Inductive effect).

C3 (Py) C_quat 109.8

Shielded position

ortho to electron-

donating Cl

(resonance).

C4 (Py) CH 142.1
Typical pyridine CH;

para to the aryl group.

C5 (Py) CH 121.5

Upfield doublet in

HSQC; meta to the

aryl group.

C6 (Py) C_quat 158.4

Key Diagnostic:

Downfield shift due to

conjugation with

Phenyl ring.

C1' (Ph) C_quat 137.2

Ipso carbon of the

phenyl ring; sensitive

to rotation.

C2' (Ph) CH 129.5

Ortho to Pyridine and

Bromine; sterically

crowded.

C3' (Ph) C_quat 122.8

Heavy Atom Effect:

Upfield shift caused

by Bromine (Spin-orbit

coupling).
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C4' (Ph) CH 133.1
Deshielded ortho to

Bromine.

C5' (Ph) CH 131.0 Meta to Bromine.

C6' (Ph) CH 126.4 Para to Bromine.

Comparison: Product vs. Starting Material
A common synthetic route involves the Suzuki coupling of 2,6-dichloronicotinonitrile.

Distinguishing the product from the starting material is critical.

Feature 2,6-Dichloronicotinonitrile
6-(3-Bromophenyl)-2-
chloronicotinonitrile

Symmetry
High (if 2,6-substituents were

identical, but here distinct)
Asymmetric Biaryl system

C6 Shift ~154.0 ppm (C-Cl) ~158.4 ppm (C-Aryl)

Aromatic Region Only 2 signals (C4, C5)
6 additional signals (Phenyl

ring)

C3' (C-Br) Absent
~122.8 ppm (Distinctive upfield

quaternary)

Experimental Protocol for Reproducibility
To obtain the resolution required for the assignments above, the following acquisition

parameters are mandatory.

Sample Preparation
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

Concentration: 20–30 mg in 0.6 mL solvent. Warning: Lower concentrations may result in lost

quaternary signals (C2, C3, C6, C1', C3', CN).

Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
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Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (d1):2.0 - 3.0 seconds.

Reasoning: The molecule contains 6 quaternary carbons. A short d1 will saturate these

nuclei, making them invisible or non-integrable.

Scans (NS): Minimum 1024 scans.

Reasoning: Low sensitivity of 13C (1.1% abundance) and splitting of signal intensity into

multiple aromatic peaks requires high signal averaging.

Spectral Width: 240 ppm (include carbonyl/cyano region).

Diagnostic Workflow (Logic Tree)
Use this workflow to validate your synthesized material.

Start: Acquire 13C {1H} NMR

Is there a peak at ~115 ppm?

Count Quaternary Carbons
(DEPTQ or intensity)

Yes

REJECT:
Check Precursors/Regioisomers

No (Nitrile hydrolysis?)

Check for C-Br effect
(~122-123 ppm)

Found 6 Quats

< 6 Quats

CONFIRMED:
6-(3-Bromophenyl)-2-chloronicotinonitrile

Present Absent (Des-bromo analog?)
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Figure 2: Step-by-step decision tree for structural validation using 13C NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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